molecular formula C17H26N2O4 B13867164 Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B13867164
M. Wt: 322.4 g/mol
InChI Key: IEXJUAGDMAYINY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 3,4-dimethoxyphenyl group. It is often used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-dimethoxyphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

These compounds share a similar piperazine core structure but differ in their substituents, leading to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-(3,4-dimethoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-10-8-18(9-11-19)13-6-7-14(21-4)15(12-13)22-5/h6-7,12H,8-11H2,1-5H3

InChI Key

IEXJUAGDMAYINY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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